

In-Depth Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Cat. No.: B1303736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

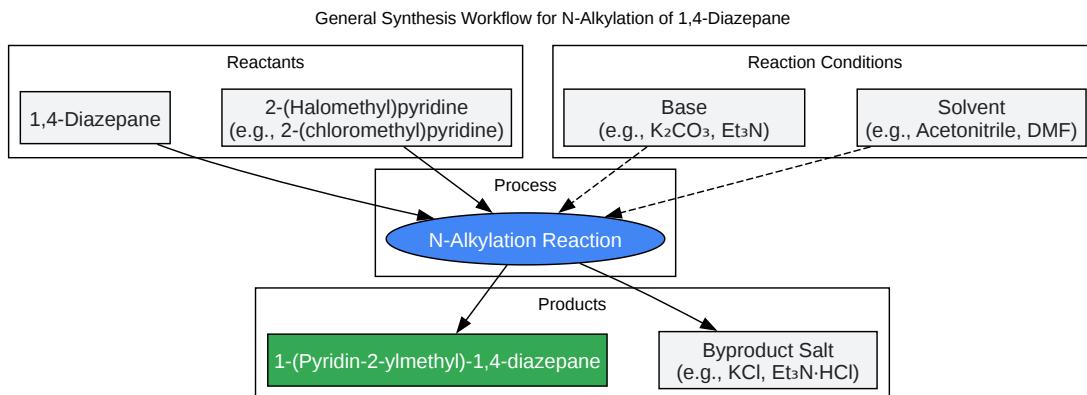
This technical guide provides a comprehensive overview of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and syntheses. Due to the limited publicly available information on the specific biological activity and detailed experimental protocols for this compound, this guide also outlines general methodologies for the synthesis of related 1,4-diazepane derivatives to provide a foundational understanding for researchers.

Chemical Identity and Synonyms

The primary identifier for the compound of interest is its IUPAC name, along with several synonyms and a unique CAS number for unambiguous identification in chemical databases and literature.

Identifier	Value	Source
IUPAC Name	1-(Pyridin-2-ylmethyl)-1,4-diazepane	-
CAS Number	247118-06-5	[1]
Molecular Formula	C ₁₁ H ₁₇ N ₃	[1]
Molecular Weight	191.28 g/mol	[1]
Synonyms	1-(2-Pyridinylmethyl)-1,4-diazepane, N-(2-Picoly)-1,4-diazepane	-

Physicochemical Properties


Detailed experimental data on the physicochemical properties of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** are not extensively reported in publicly accessible literature. The following table summarizes the available information.

Property	Value	Source
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
pKa	Not specified	-
Solubility	Not specified	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** is not readily available in peer-reviewed journals. However, the synthesis of structurally related N-substituted 1,4-diazepanes generally follows established synthetic routes. A plausible synthetic approach is the N-alkylation of 1,4-diazepane with a suitable pyridine-containing electrophile.

A general synthetic workflow for such a reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

General Experimental Methodology (Hypothetical)

- Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) is added.
- Addition of Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride or the corresponding free base (1.0-1.2 equivalents) is added to the reaction mixture, potentially portion-wise or as a solution in the reaction solvent.

- Reaction Conditions: The mixture is stirred at a suitable temperature, ranging from room temperature to elevated temperatures (e.g., 60-80 °C), to facilitate the reaction. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

Biological Activity and Mechanism of Action

As of the latest available data, there are no specific reports detailing the biological activity, pharmacological profile, or mechanism of action for **1-(Pyridin-2-ylmethyl)-1,4-diazepane**. The broader class of 1,4-diazepine derivatives is known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects. The presence of the pyridine moiety, a common pharmacophore, suggests potential interactions with various biological targets. However, without experimental data, any potential activity remains speculative.

Signaling Pathways and Logical Relationships

There is currently no information available in the scientific literature regarding any signaling pathways modulated by or logical relationships involving **1-(Pyridin-2-ylmethyl)-1,4-diazepane**. Research in this area would be required to elucidate any such connections.

Conclusion

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a chemically defined entity with limited available data regarding its physicochemical properties, biological activity, and detailed synthesis protocols. This guide provides the foundational information available to date and suggests a general synthetic pathway based on established chemical principles for related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this

molecule are encouraged to perform *de novo* synthesis and characterization, followed by biological screening to uncover its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303736#1-pyridin-2-ylmethyl-1-4-diazepane-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com